Olefin impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olefin impurities are unwanted by-products found in olefin production processes. Olefins, also known as alkenes, are hydrocarbons containing at least one carbon-carbon double bond. These impurities can affect the quality and performance of the final olefin products, making their removal crucial in industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Olefin impurities can be introduced during the synthesis of olefins through various methods, such as the oligomerization of ethylene, the Fischer-Tropsch process, and the catalytic cracking of hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, olefin impurities are typically removed through processes such as distillation, adsorption, and catalytic purification. For example, the Shell Higher Olefin Process (SHOP) is a widely used method for producing linear olefins, but it can also generate impurities that need to be removed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Olefin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to transform the impurities into more desirable products or to remove them from the olefin stream.

Common Reagents and Conditions: Common reagents used in the reactions of olefin impurities include sulfur trioxide, chlorosulfonic acid, and hydrogen peroxide. These reagents can facilitate the conversion of olefin impurities into more stable and less reactive compounds .

Major Products Formed: The major products formed from the reactions of olefin impurities depend on the specific reaction conditions and reagents used. For example, the sulfonation of olefin impurities can produce alpha olefin sulfonates, which are used as surfactants in various applications .

Aplicaciones Científicas De Investigación

Olefin impurities have several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are studied to understand their effects on catalytic processes and to develop more efficient methods for their removal. In biology and medicine, olefin impurities can be used as model compounds to study the effects of hydrocarbons on biological systems. In industry, the removal of olefin impurities is essential for producing high-quality olefin products used in the manufacture of plastics, lubricants, and other materials .

Mecanismo De Acción

The mechanism by which olefin impurities exert their effects depends on their specific chemical structure and the conditions under which they are presentFor example, in the methanol-to-olefins process, impurities can initiate the olefin cycle through various pathways, such as CO-mediated direct carbon-carbon bond formation .

Comparación Con Compuestos Similares

Olefin impurities can be compared to other similar compounds, such as linear alpha olefins and poly alpha olefins. While these compounds share some similarities in their chemical structure and reactivity, olefin impurities are typically less desirable due to their negative impact on the quality and performance of the final products. Linear alpha olefins, for example, are used to produce high-quality surfactants and lubricants, whereas olefin impurities need to be removed to ensure the purity of these products .

Propiedades

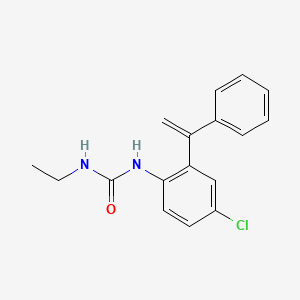

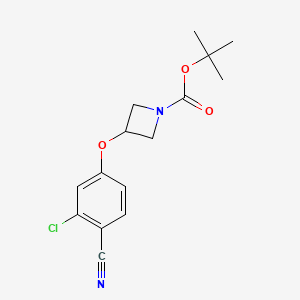

Fórmula molecular |

C17H17ClN2O |

|---|---|

Peso molecular |

300.8 g/mol |

Nombre IUPAC |

1-[4-chloro-2-(1-phenylethenyl)phenyl]-3-ethylurea |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-17(21)20-16-10-9-14(18)11-15(16)12(2)13-7-5-4-6-8-13/h4-11H,2-3H2,1H3,(H2,19,20,21) |

Clave InChI |

FWORZRZZFMPJMV-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)NC1=C(C=C(C=C1)Cl)C(=C)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)

![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)

![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)

![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)